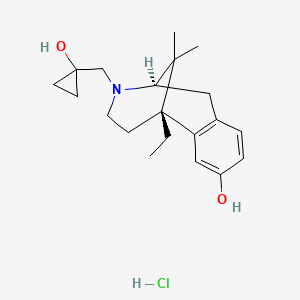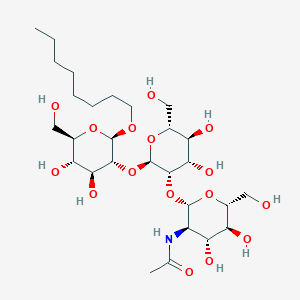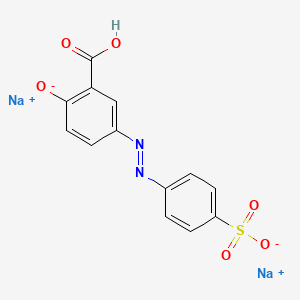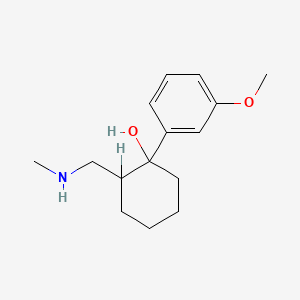
(-)-Bremazocine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Bremazocine hydrochloride is a synthetic opioid compound known for its potent analgesic properties. It is a derivative of the benzomorphan class of opioids and has been studied for its potential use in pain management. Unlike traditional opioids, this compound exhibits a unique pharmacological profile, making it a subject of interest in both clinical and research settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bremazocine hydrochloride involves several key steps:
Starting Material: The synthesis typically begins with the preparation of the benzomorphan core structure.
Functionalization: Various functional groups are introduced to the core structure through a series of chemical reactions, including alkylation, acylation, and reduction.
Final Step: The final step involves the conversion of the intermediate compound to this compound through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to ensure efficient production.
化学反应分析
Types of Reactions: (-)-Bremazocine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the benzomorphan core, altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(-)-Bremazocine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of benzomorphan derivatives.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential as an analgesic with fewer side effects compared to traditional opioids.
Industry: this compound is used in the development of new pain management therapies and as a reference standard in analytical chemistry.
作用机制
(-)-Bremazocine hydrochloride exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the kappa-opioid receptor, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in potent analgesic effects without the high risk of addiction associated with other opioids.
相似化合物的比较
Pentazocine: Another benzomorphan derivative with analgesic properties.
Butorphanol: A mixed agonist-antagonist opioid used for pain relief.
Nalbuphine: An opioid analgesic with mixed agonist-antagonist activity.
Uniqueness: (-)-Bremazocine hydrochloride is unique due to its high affinity for the kappa-opioid receptor and its ability to provide analgesia without significant risk of addiction. This sets it apart from other opioids, which primarily target the mu-opioid receptor and have a higher potential for abuse.
属性
CAS 编号 |
74100-60-0 |
|---|---|
分子式 |
C20H30ClNO2 |
分子量 |
351.9 g/mol |
IUPAC 名称 |
(1S)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C20H29NO2.ClH/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20;/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3;1H/t17?,20-;/m0./s1 |
InChI 键 |
JNTDEEXUEKTYKU-FWCANSBWSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |
手性 SMILES |
CC[C@@]12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |
规范 SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |
同义词 |
(2R,6S)-6-Ethyl-1,2,3,4,5,6-hexahydro-3-[(1-hydroxycyclopropyl)methyl]-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol Hydrochloride; Bremazocine Hydrochloride; |
产品来源 |
United States |
Q1: The provided abstract mentions the synthesis and resolution of both (+) and (-) enantiomers of Bremazocine. What is the significance of obtaining the optically pure (-)-Bremazocine hydrochloride?
A1: Many drugs are chiral molecules, meaning they exist in two forms that are mirror images of each other (like our hands). These enantiomers can have different biological activities. While the abstract doesn't explicitly state the reason for resolving the enantiomers, it is likely that this compound exhibits different pharmacological properties compared to its (+) counterpart. Obtaining the optically pure form allows for the investigation and isolation of the specific effects of this compound. Further research on the individual enantiomers helps determine if one enantiomer exhibits a better pharmacological profile, such as increased potency, selectivity for the kappa opioid receptor, or a more favorable side effect profile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)


![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)
